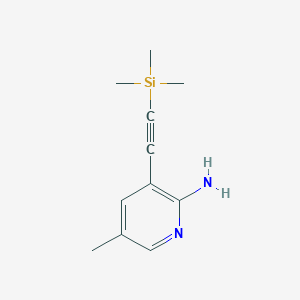

5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Description

Historical Context and Discovery

The development of 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine emerges from the broader historical trajectory of aminopyridine research, which has been a cornerstone of heterocyclic chemistry for several decades. The foundational work on aminopyridine derivatives can be traced to early investigations in the mid-20th century, where researchers recognized the potential of substituted pyridines as versatile building blocks for complex organic molecules. The evolution toward trimethylsilyl-substituted ethynyl derivatives represents a more recent advancement, reflecting the increasing sophistication of organometallic chemistry and the growing understanding of silicon-carbon bond utility in synthetic applications.

The specific compound with Chemical Abstracts Service registry number 500903-95-7 emerged through systematic exploration of palladium-catalyzed cross-coupling methodologies, particularly those involving Sonogashira reactions. Research conducted at academic institutions has demonstrated that this compound can be synthesized through established protocols involving the coupling of appropriately substituted pyridine precursors with trimethylsilylacetylene under controlled palladium-catalyzed conditions. The development of this synthetic approach represents a convergence of several important chemical concepts, including the use of protecting groups, cross-coupling chemistry, and the strategic incorporation of silicon-containing functional groups.

Contemporary research has established that this compound serves as a crucial intermediate in the synthesis of more complex heterocyclic systems, including seven-membered azaindole derivatives and related bicyclic structures. This positional relationship within the broader landscape of synthetic methodology highlights its importance as both a target molecule and a synthetic building block.

Chemical Classification and Nomenclature

This compound belongs to the chemical class of substituted aminopyridines, which are nitrogen-containing aromatic heterocycles bearing amino functional groups. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, where the pyridine ring serves as the parent structure with substituents identified by their positional relationships and chemical nature. The compound's molecular formula C₁₁H₁₆N₂Si indicates the presence of eleven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one silicon atom, yielding a molecular weight of 204.34 grams per mole.

The structural complexity of this molecule arises from the presence of multiple functional groups, each contributing distinct chemical properties. The methyl group at the 5-position provides electron-donating characteristics that influence the electronic distribution within the pyridine ring. The trimethylsilyl group attached to the ethynyl moiety at the 3-position introduces both steric bulk and unique reactivity patterns associated with silicon-carbon bonds. The amino group at the 2-position serves as both a hydrogen bond donor and acceptor, contributing to the compound's potential for intermolecular interactions.

| Property | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 500903-95-7 | |

| Molecular Formula | C₁₁H₁₆N₂Si | |

| Molecular Weight | 204.34 g/mol | |

| International Union of Pure and Applied Chemistry Name | 5-methyl-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ylamine | |

| Simplified Molecular Input Line Entry System | Cc1cnc(N)c(c1)C#CSi(C)C |

The chemical classification system places this compound within several overlapping categories. As an organosilicon compound, it contains silicon-carbon bonds that impart unique stability and reactivity characteristics. As an alkyne derivative, the presence of the ethynyl group enables participation in a wide range of coupling reactions and cycloaddition processes. The aminopyridine classification connects it to a large family of biologically and synthetically relevant compounds that have found applications across pharmaceutical and materials science research.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual structural features to encompass its role as a representative example of modern synthetic methodology applied to nitrogen-containing aromatic systems. Heterocyclic chemistry has evolved to embrace increasingly sophisticated substitution patterns that enable precise control over molecular properties and reactivity. This compound exemplifies several key trends in contemporary heterocyclic research, including the strategic use of protecting groups, the incorporation of organometallic functionalities, and the development of modular synthetic approaches that enable rapid structural diversification.

The trimethylsilyl protecting group serves multiple functions in the context of heterocyclic synthesis. Beyond its primary role in protecting the ethynyl functionality during synthetic transformations, the trimethylsilyl group influences the compound's solubility, volatility, and reactivity profile. Research has demonstrated that trimethylsilyl-protected alkynes exhibit enhanced stability under a variety of reaction conditions while maintaining the ability to undergo deprotection under mild conditions when required for subsequent synthetic steps. This dual functionality makes this compound particularly valuable as a synthetic intermediate.

The compound's utility in heterocyclic chemistry is further demonstrated through its application in the synthesis of complex polycyclic systems. Academic research has shown that appropriately substituted aminopyridines containing ethynyl functionalities can undergo intramolecular cyclization reactions to form fused ring systems, including azaindoles and related bicyclic structures. These cyclization processes often proceed through acid-mediated mechanisms that involve the electrophilic activation of the ethynyl group followed by nucleophilic attack from the amino functionality.

Position within Aminopyridine Derivatives Research

This compound occupies a distinctive position within the broader landscape of aminopyridine derivatives research, representing a convergence of multiple important research directions that have shaped modern organic chemistry. The aminopyridine class of compounds has been the subject of extensive investigation due to their versatile reactivity profiles and their occurrence in numerous biologically active natural products and pharmaceutical agents. Within this context, the specific substitution pattern present in this compound provides a unique combination of electronic and steric properties that enable distinct synthetic applications.

Contemporary research in aminopyridine chemistry has increasingly focused on the development of substituted derivatives that can serve as versatile building blocks for complex molecular architectures. The incorporation of ethynyl functionalities represents a particularly important advancement, as these groups provide opportunities for further functionalization through a variety of well-established organic transformations. Research has demonstrated that ethynyl-substituted aminopyridines can participate in cycloaddition reactions, cross-coupling processes, and cyclization reactions that enable access to structurally diverse heterocyclic systems.

The specific positioning of the trimethylsilyl ethynyl group at the 3-position of the pyridine ring, combined with the amino group at the 2-position and the methyl group at the 5-position, creates a unique electronic environment that influences both the compound's stability and its reactivity. Computational studies and experimental investigations have revealed that this substitution pattern results in a compound with enhanced thermal stability compared to unprotected ethynyl derivatives, while maintaining sufficient reactivity for participation in palladium-catalyzed cross-coupling reactions.

Within the context of recent research trends, this compound exemplifies the increasing sophistication of heterocyclic synthesis methodology. Modern approaches to aminopyridine derivative preparation emphasize the use of modular synthetic strategies that enable rapid access to diverse structural variants through systematic variation of substitution patterns. This compound serves as an excellent example of how traditional heterocyclic chemistry concepts can be combined with contemporary organometallic methodology to create versatile synthetic building blocks.

| Research Area | Specific Application | Methodological Advance | Impact |

|---|---|---|---|

| Synthetic Methodology | Building Block Chemistry | Modular Approach | Enhanced Accessibility |

| Organometallic Chemistry | Cross-Coupling Reactions | Palladium Catalysis | Improved Efficiency |

| Protecting Group Chemistry | Trimethylsilyl Protection | Selective Deprotection | Increased Selectivity |

| Heterocyclic Chemistry | Cyclization Processes | Intramolecular Reactions | Structural Complexity |

Properties

IUPAC Name |

5-methyl-3-(2-trimethylsilylethynyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2Si/c1-9-7-10(11(12)13-8-9)5-6-14(2,3)4/h7-8H,1-4H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFPYZARSQCPID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457236 | |

| Record name | 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500903-95-7 | |

| Record name | 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-methyl-2-chloropyridine and trimethylsilylacetylene.

Reaction Conditions: The key step involves a Sonogashira coupling reaction, where 5-methyl-2-chloropyridine is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper co-catalyst (e.g., CuI) under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (e.g., 60-80°C).

Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring and the ethynyl moiety.

Coupling Reactions: The ethynyl group can undergo coupling reactions with other alkynes or alkenes to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and thiols. Reaction conditions may involve the use of bases (e.g., NaOH, K2CO3) and solvents (e.g., DMF, DMSO).

Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under appropriate conditions.

Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions, with solvents like THF or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce extended conjugated systems.

Scientific Research Applications

5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biological systems, including enzyme inhibition and receptor binding studies.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of 5-Methyl-TMS-Ethynylpyridin-2-amine and Analogs

Biological Activity

5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methyl group and a trimethylsilyl-ethynyl group. This configuration enhances its lipophilicity, which is crucial for cellular penetration and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H13N2Si |

| Molecular Weight | 191.30 g/mol |

| CAS Number | 86521-05-3 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within cells. The trimethylsilyl group enhances the compound's lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can modulate the activity of various enzymes and receptors, potentially inhibiting or enhancing their functions.

Potential Targets

- Enzymes : It may inhibit enzymes involved in metabolic pathways.

- Receptors : The compound could bind to specific receptors, influencing signaling pathways.

1. Antiviral Activity

Research indicates that derivatives of pyridine compounds exhibit antiviral properties. For instance, studies on similar structures have shown effectiveness against viruses such as dengue and Zika through inhibition of viral replication pathways . The mechanism often involves interference with the host cell's signaling mechanisms or direct inhibition of viral proteins.

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes critical in various biological processes. For example, it has shown potential as an inhibitor of GAK (Cyclin G-associated kinase), which plays a role in viral replication .

3. Cytotoxicity Studies

In vitro studies have demonstrated that compounds with similar structures can induce cytotoxic effects in cancer cell lines. The presence of the ethynyl group is believed to contribute to this activity by acting as a Michael acceptor in reactions with thiol-containing proteins .

Case Study 1: Antiviral Efficacy

A study focused on the synthesis of pyridine-based compounds, including this compound, evaluated their antiviral activity against dengue virus. Results indicated that modifications in the pyridine structure significantly impacted antiviral potency, suggesting that this compound could be a lead candidate for further development .

Case Study 2: Enzyme Interaction

Research involving enzyme inhibition demonstrated that this compound effectively inhibits GAK activity in vitro. The study highlighted structure-activity relationships (SAR), showing that specific substitutions on the pyridine ring could enhance inhibitory effects.

Q & A

Q. What are the recommended synthetic routes for 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine, and how are they optimized?

The compound can be synthesized via Sonogashira cross-coupling between a halogenated pyridine precursor (e.g., 5-methyl-3-iodopyridin-2-amine) and trimethylsilyl acetylene. Key steps include:

- Catalyst selection : Use Pd(PPh₃)₂Cl₂/CuI under inert conditions to facilitate C–C bond formation .

- Protection/deprotection : The trimethylsilyl (TMS) group acts as a protective moiety for the ethynyl group, which can later be removed under mild acidic conditions if needed.

- Solvent system : Employ a mixture of THF and triethylamine to enhance reaction efficiency and minimize side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- ¹H/¹³C NMR : Focus on the pyridine ring protons (δ 6.5–8.5 ppm) and the TMS ethynyl proton (δ ~0.1 ppm for TMS methyl groups). The amine proton may appear as a broad singlet (δ 4.5–5.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak at m/z 204.34 (C₁₁H₁₆N₂Si) and fragment ions corresponding to ethynyl-TMS cleavage .

- IR Spectroscopy : Identify the ethynyl C≡C stretch (~2100 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).

Q. How do solubility properties influence experimental design for this compound?

The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMF, DMSO) and halogenated solvents (e.g., DCM). For reactions requiring inert conditions, use degassed THF or toluene to prevent oxidation of the ethynyl group .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction outcomes, such as low yields or unexpected byproducts?

- Byproduct analysis : Use HPLC-MS to identify impurities, which often arise from incomplete coupling or TMS group hydrolysis. Adjust catalyst loading (e.g., 5–10 mol% Pd) or reaction time (12–24 hr) .

- Temperature optimization : Lower temperatures (0–25°C) reduce side reactions in sensitive coupling steps, while higher temperatures (80–100°C) improve kinetics for cyclization .

Q. How does the TMS-ethynyl group modulate electronic properties in cross-coupling reactions?

The TMS group acts as an electron-withdrawing substituent , polarizing the ethynyl bond and enhancing reactivity toward electrophilic partners. Computational studies (DFT) show a 0.3 eV reduction in the LUMO energy at the ethynyl terminus, facilitating nucleophilic attack . Replace TMS with bulkier groups (e.g., triisopropylsilyl) to study steric effects.

Q. What computational methods are used to predict the compound’s reactivity in catalytic systems?

- Density Functional Theory (DFT) : Model transition states for Sonogashira coupling to identify rate-limiting steps (e.g., oxidative addition of Pd to the C–I bond).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly in THF vs. DMF .

Q. How can researchers address discrepancies in NMR data, such as split peaks or missing signals?

Q. What are the implications of this compound in medicinal chemistry or materials science?

- Drug discovery : The pyridine-amine scaffold is a key pharmacophore in kinase inhibitors. Ethynyl-TMS groups enhance metabolic stability .

- Materials science : The conjugated ethynyl group enables incorporation into π-extended systems for organic semiconductors .

Methodological Notes

- Synthetic protocols should include inert atmosphere techniques (Ar/N₂ glovebox) due to the compound’s sensitivity to moisture and oxygen.

- Contradictions in data : Cross-validate spectral results with synthetic intermediates (e.g., confirm TMS retention via ²⁹Si NMR) .

- Advanced applications : Explore click chemistry (e.g., Cu-free azide-alkyne cycloaddition) for bioconjugation using the ethynyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.